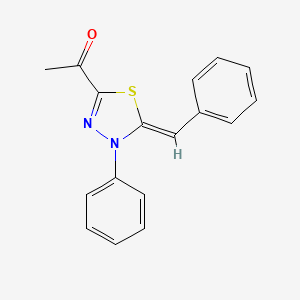
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride is a complex organic compound with the molecular formula C24H28ClN3. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride typically involves the reaction of 4-amino-3-methylphenol with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methylium, (4-amino-3-methylphenyl)bis(4-(dimethylamino)phenyl)-, chloride include:
4-Amino-3-methylphenol: A metabolite with similar structural features.
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
This compound stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
72102-59-1 |
|---|---|
Molecular Formula |
C24H28ClN3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[4-[(4-amino-3-methylphenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H27N3.ClH/c1-17-16-20(10-15-23(17)25)24(18-6-11-21(12-7-18)26(2)3)19-8-13-22(14-9-19)27(4)5;/h6-16,25H,1-5H3;1H |
InChI Key |
POXATMYWKFNKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)







